4-HYDROXY-9H-PYRIDO[3,4-B]INDOLE-1-CARBALDEHYDE
Description
Properties
IUPAC Name |
4-hydroxy-9H-pyrido[3,4-b]indole-1-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2/c15-6-9-12-11(10(16)5-13-9)7-3-1-2-4-8(7)14-12/h1-6,14,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMBGOYCFKOHHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80473778 | |
| Record name | 4-Hydroxy-9H-beta-carboline-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80473778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74690-70-3 | |
| Record name | 4-Hydroxy-9H-beta-carboline-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80473778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-HYDROXY-9H-PYRIDO[3,4-B]INDOLE-1-CARBALDEHYDE can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol . This reaction yields the corresponding tricyclic indole, which can be further modified to obtain the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
4-HYDROXY-9H-PYRIDO[3,4-B]INDOLE-1-CARBALDEHYDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Scientific Research Applications
4-HYDROXY-9H-PYRIDO[3,4-B]INDOLE-1-CARBALDEHYDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound has shown potential in biological studies due to its structural similarity to natural indole alkaloids.
Medicine: Research has indicated its potential use in developing new pharmaceuticals, particularly in cancer treatment and antimicrobial agents.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of 4-HYDROXY-9H-PYRIDO[3,4-B]INDOLE-1-CARBALDEHYDE involves its interaction with various molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s effects are mediated through pathways involving oxidative stress and apoptosis, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Hydroxy-9H-pyrido[3,4-b]indole-1-carboxylic acid (H-457)
- Structural Difference : Replaces the carbaldehyde group at position 1 with a carboxylic acid (-COOH).
- Reduced electrophilicity compared to the aldehyde, limiting nucleophilic addition reactions but enabling esterification or amidation pathways.
- Research Relevance : H-457 may serve as a metabolite or synthetic intermediate for H-456, though specific biological data remain unexplored in available literature .
9H-Pyrido[3,4-b]indole-1-carbaldehyde
- Structural Difference : Lacks the 4-hydroxy group present in H-456.
- The unsubstituted position 4 may reduce hydrogen-bonding capacity, altering receptor-binding affinities in biological systems.
- Commercial Availability : This compound is marketed by J&K Scientific with 98% purity, suggesting stability and utility as a synthetic precursor .
2-Hydroxy-3-(4-pyridinyl)-2-propenoic acid (O-205)
- Structural Difference: Features a pyridine ring conjugated to a propenoic acid chain instead of a fused β-carboline system.
- Functional Implications: The α,β-unsaturated carboxylic acid moiety enables Michael addition reactions, diverging from H-456’s aldehyde-driven reactivity. Potential applications in coordination chemistry due to chelating capabilities .
6-(5-Hydroxy-2-pyridinylmethylamino)-9b-ribofuranosylpurine (H-713)
- Structural Difference: A purine-ribofuranosyl derivative with a hydroxy-pyridine side chain, unrelated to the β-carboline scaffold.
- Demonstrates the diversity of hydroxylated heterocycles in bioactive compound design.
Data Table: Key Structural and Functional Comparisons
Research Findings and Hypotheses
- Reactivity : The aldehyde group in H-456 is hypothesized to facilitate Schiff base formation with amines, enabling the development of metal complexes or prodrugs .
- Bioactivity : Structural analogs like β-carbolines with hydroxyl groups exhibit antioxidant and neuroprotective effects, suggesting H-456 may share these properties .
- Synthetic Utility : The commercial availability of the dehydroxylated analog () highlights its role as a scaffold for introducing diverse substituents via aldehyde chemistry .
Biological Activity
4-Hydroxy-9H-pyrido[3,4-b]indole-1-carbaldehyde is a compound belonging to the pyridoindole family, which has garnered attention for its diverse biological activities. This article will explore its biological activity, including anti-cancer properties, neuroprotective effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 185.20 g/mol. Its structure features a pyridoindole core, which is known for its biological significance.
1. Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound:
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through both extrinsic and intrinsic pathways. This was evidenced by increased levels of cleaved caspase-3 and mitochondrial membrane depolarization in treated glioma cells .
- Case Studies : In vitro studies demonstrated that treatment with the compound resulted in significant cytotoxicity against various cancer cell lines, including U87MG and T98G glioma cells. The IC50 values ranged from 11.32 to 29.10 μM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| U87MG | 11.32 | Apoptosis via caspase activation |
| T98G | 29.10 | Mitochondrial depolarization |
2. Neuroprotective Effects
The compound also exhibits neuroprotective properties:
- Research Findings : Studies indicate that derivatives of pyridoindoles can act as HDAC6 inhibitors, which are relevant in neurodegenerative diseases . This suggests a potential role in the treatment of conditions such as Alzheimer's disease.
- Mechanism : The neuroprotective effects are attributed to the modulation of histone deacetylases, leading to enhanced neuronal survival and function .
Therapeutic Applications
The diverse biological activities of this compound suggest various therapeutic applications:
- Cancer Therapy : Given its efficacy against glioma cells, further development could position this compound as a candidate for targeted cancer therapies.
- Neurodegenerative Diseases : Its potential as an HDAC6 inhibitor opens avenues for research into treatments for neurodegenerative disorders.
Q & A
Basic Research Questions
Q. How can the molecular structure of 4-hydroxy-9H-pyrido[3,4-b]indole-1-carbaldehyde be confirmed experimentally?
- Methodological Answer : Structural confirmation requires a combination of spectroscopic and analytical techniques:
-
Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can identify proton and carbon environments, particularly the aldehyde proton (δ ~9-10 ppm) and hydroxy group (δ ~5-6 ppm with exchange broadening).
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Infrared Spectroscopy (IR) : Key peaks include the aldehyde C=O stretch (~1700 cm⁻¹) and O-H stretch (~3200-3500 cm⁻¹).
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Mass Spectrometry (ESI-MS) : The molecular ion peak should match the molecular formula (C₁₂H₈N₂O₂; exact mass calculated as 220.06 g/mol).
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X-ray Crystallography : For definitive confirmation, single-crystal X-ray diffraction can resolve the spatial arrangement of atoms .
Table 1: Key Spectral Data for Structural Confirmation
Q. What are the recommended synthetic routes for this compound?
- Methodological Answer : Synthesis typically involves functionalization of the pyridoindole core:
Core Formation : Start with β-carboline (9H-pyrido[3,4-b]indole) via Pictet-Spengler cyclization of tryptamine derivatives .
Aldehyde Introduction : Use Vilsmeier-Haack formylation at the 1-position with POCl₃ and DMF .
Hydroxylation : Introduce the 4-hydroxy group via electrophilic substitution or oxidation of a pre-existing substituent.
- Critical Notes :
- Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) is essential due to polar functional groups.
- Yields range from 60-75% for analogous compounds, depending on reaction optimization .
Advanced Research Questions
Q. How do the hydroxyl and aldehyde groups influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
-
Aldehyde Group : Participates in condensation reactions (e.g., Schiff base formation with amines) and serves as an electron-withdrawing group, directing electrophilic substitution to the indole ring.
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Hydroxyl Group : Enhances solubility in polar solvents and can act as a hydrogen-bond donor, affecting supramolecular interactions.
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Experimental Design :
-
Test reactivity under Suzuki-Miyaura conditions (Pd catalysis) to assess coupling efficiency at the indole ring.
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Monitor byproducts (e.g., oxidation of aldehyde to carboxylic acid) using HPLC (C18 column, acetonitrile/water gradient) .
Table 2: Reactivity Comparison with Analogous Compounds
Reaction Type Target Compound Reactivity Non-Hydroxylated Analog Reactivity Schiff Base Formation High (aldehyde available) Low (ester groups less reactive) Electrophilic Substitution Prefers indole C-3 position Random substitution patterns
Q. What strategies resolve contradictions in reported biological activity data for pyridoindole derivatives?
- Methodological Answer :
- Data Validation : Replicate assays under standardized conditions (e.g., cell line, IC₅₀ protocols).
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replace 4-OH with methoxy) to isolate contributing factors.
- Meta-Analysis : Cross-reference data from peer-reviewed studies (avoiding non-peer-reviewed sources like BenchChem) .
- Example : Inconsistent cytotoxicity reports may arise from varying purity levels (>95% purity required for reliable assays) .
Q. How can thermal stability and decomposition products be analyzed for this compound?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Measure weight loss under controlled heating (e.g., 25–300°C, 10°C/min in N₂ atmosphere).
- Gas Chromatography-Mass Spectrometry (GC-MS) : Identify volatile decomposition products (e.g., CO from aldehyde oxidation).
- Safety Note : Decomposition above 200°C may release toxic gases (e.g., NOₓ), requiring fume hood use .
Experimental Design Considerations
Q. What analytical methods are optimal for quantifying trace impurities in synthesized batches?
- Methodological Answer :
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection at 254 nm (aldehydes absorb strongly here).
- Limits of Detection (LOD) : Achieve <0.1% impurity detection via calibration with spiked standards .
- Common Impurities : Unreacted β-carboline precursors or over-oxidation products (e.g., carboxylic acid derivatives) .
Key Challenges and Solutions
- Challenge : Low solubility in aqueous buffers for biological assays.
- Solution : Use DMSO as a co-solvent (≤1% v/v) or synthesize water-soluble prodrugs (e.g., phosphate esters) .
- Challenge : Aldehyde group instability during long-term storage.
- Solution : Store under inert atmosphere (argon) at -20°C, with desiccant to prevent hydration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
